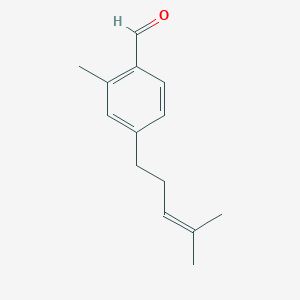
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde is an organic compound with a complex structure It is characterized by a benzaldehyde core substituted with a methyl group and a 4-methylpent-3-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde typically involves the alkylation of a benzaldehyde derivative. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with 4-methylpent-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and alkyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2-Methyl-4-(4-methylpent-3-en-1-yl)benzoic acid.
Reduction: 2-Methyl-4-(4-methylpent-3-en-1-yl)benzyl alcohol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
科学研究应用
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
4-Methylbenzaldehyde: Lacks the 4-methylpent-3-en-1-yl group, making it less complex.
2-Methylbenzaldehyde: Lacks the 4-methylpent-3-en-1-yl group, resulting in different chemical properties.
4-Methyl-3-pentenylbenzaldehyde: Similar structure but with variations in the alkyl chain.
Uniqueness
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde is unique due to the presence of both a methyl group and a 4-methylpent-3-en-1-yl group on the benzaldehyde core. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61447-93-6 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
2-methyl-4-(4-methylpent-3-enyl)benzaldehyde |
InChI |
InChI=1S/C14H18O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7-10H,4,6H2,1-3H3 |
InChI 键 |
AXEKHOSMGWKXLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCC=C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


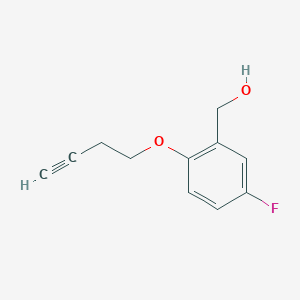
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
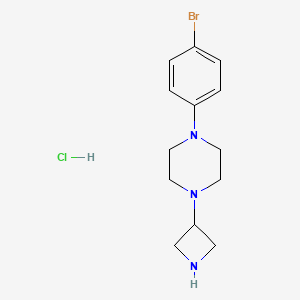
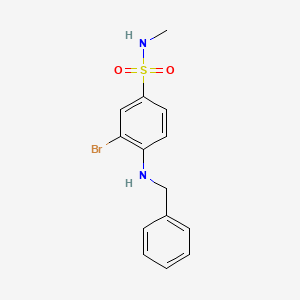


![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
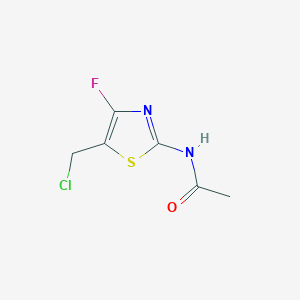
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)

![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981921.png)
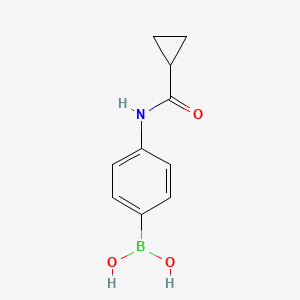
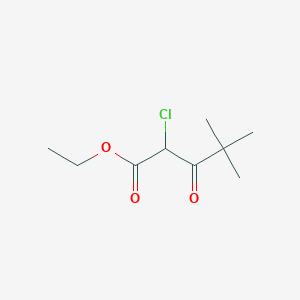
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
